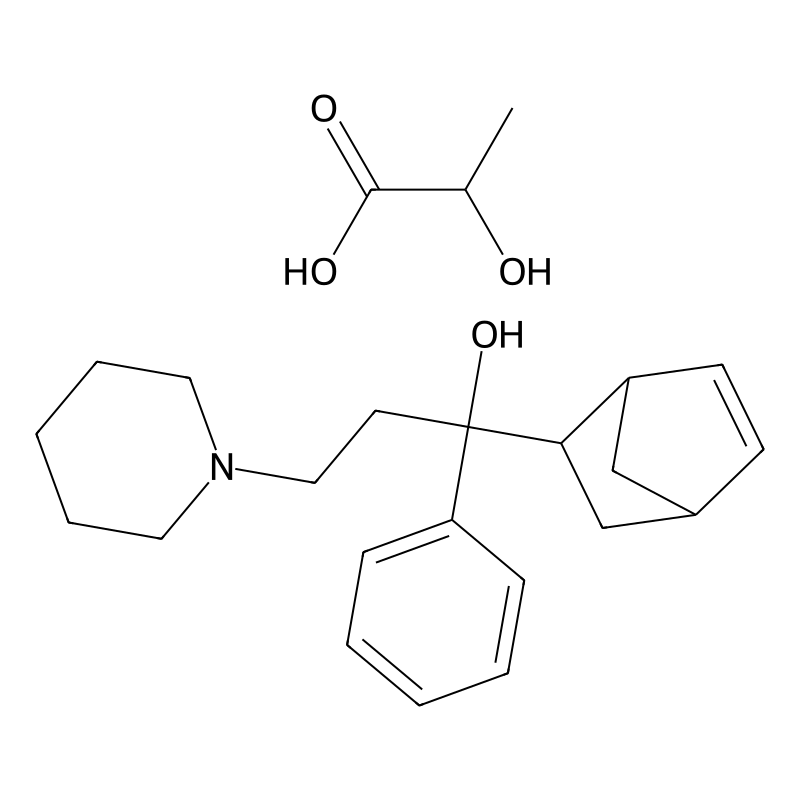

Biperiden lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biperiden lactate mechanism of action muscarinic receptor

Primary Pharmacological Profile

The table below summarizes the core mechanistic and pharmacokinetic properties of biperiden.

| Property | Description |

|---|---|

| Primary Mechanism | Non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1] [2]. |

| Receptor Subtype Selectivity | Antagonizes all five mAChR subtypes (M1-M5) with a higher affinity for the M1 subtype compared to others (approximately 10-fold) [3] [2]. |

| Other Molecular Actions | Functional inhibitor of acid sphingomyelinase (FIASMA) [1]. Weak, uncompetitive inhibitor of acetylcholinesterase (AChE) at very high concentrations (Ki = 1.11 mmol/L) [4]. |

| Key Pharmacokinetics | • Bioavailability: ~33% (oral, due to first-pass metabolism) [1] [5]. • Half-Life: ~18-24 hours [1] [2]. • Protein Binding: ~60% [1]. |

Molecular Interactions and Signaling Pathways

Biperiden acts as a competitive antagonist at the orthosteric binding site of muscarinic receptors, which is the native binding site for acetylcholine [6]. This blockade inhibits receptor activation.

The downstream effects depend on the receptor subtype:

- M1, M3, M5 receptors are coupled to Gq/11 proteins. Their activation typically leads to phospholipase C (PLC) activation, triggering the release of calcium from intracellular stores [6].

- M2 and M4 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase (AC), reducing the production of cyclic adenosine monophosphate (cAMP) [6].

The following diagram illustrates the signaling pathways of muscarinic receptors and the site of biperiden's action.

Biperiden antagonizes acetylcholine at muscarinic receptors, inhibiting downstream signaling.

Key Experimental Methodologies

Research on biperiden's mechanism employs specific experimental protocols. Key methodologies from the search results include:

In Vitro Receptor Binding and Enzymatic Assays

The Ellman's assay is a standard method used to investigate biperiden's interaction with acetylcholinesterase (AChE) [4].

- Procedure: Acetylthiocholine is used as a substrate for AChE. The enzyme cleaves it to produce thiocholine, which then reacts with DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) to form a yellow-colored product measured spectrophotometrically at 412 nm [4].

- Application: By measuring the rate of color formation in the presence of different biperiden concentrations, researchers determined it to be a very weak, uncompetitive inhibitor of AChE with an inhibition constant (Ki) of 1.11 mmol/L [4].

In Silico Molecular Docking

Computational docking predicts how biperiden interacts with protein targets at the atomic level.

- Procedure: The crystal structure of AChE (e.g., PDB: 1C2B) is used. Software like SwissDock predicts the binding conformation of the biperiden molecule (in ZINC format) within the enzyme's active site [4].

- Findings: Docking studies suggest biperiden binds to the peripheral anionic site of AChE, primarily through a hydrogen bond with Tyr 341 and π-π interactions with aromatic residues Tyr 72 and Trp 286 [4].

Human Pharmacodynamic Studies

These studies measure the functional effects of biperiden in healthy volunteers or patients.

- Learned Irrelevance (LIrr) Paradigm: This cognitive task assesses attention and information processing. It is used in conjunction with electroencephalography (EEG) to record event-related potentials (ERPs) [3].

- Application: Studies show that a 2 mg dose of biperiden modulates early perceptual processing, indicated by an increased N1 amplitude in ERPs, without significantly disrupting overall behavioral performance in the task [3].

Therapeutic Implications and Clinical Relevance

Biperiden's clinical effects are primarily due to muscarinic receptor blockade in the central nervous system and periphery.

- Efficacy in Movement Disorders: By blocking central M1 receptors, biperiden helps restore the balance between dopamine and acetylcholine in the basal ganglia, alleviating symptoms like rigidity and tremor in Parkinson's disease and drug-induced extrapyramidal side effects [1] [2].

- Limitations and Side Effects: The therapeutic use of biperiden is constrained by its side effect profile. Common anticholinergic effects include dry mouth, blurred vision, constipation, urinary retention, and tachycardia [1] [2]. In the brain, it can cause drowsiness, confusion, and memory impairment, particularly in the elderly [1] [2].

- Novel Applications: Preclinical evidence suggests that administering biperiden soon after a traumatic brain injury may decrease the incidence and intensity of late spontaneous seizures. A Phase III clinical trial (NCT04945213) is currently evaluating its efficacy in preventing post-traumatic epilepsy in humans [7].

References

- 1. Biperiden [en.wikipedia.org]

- 2. Biperiden - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. effects of the muscarinic M1 antagonist biperiden - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic studies following ... [pubmed.ncbi.nlm.nih.gov]

- 6. Drugs Interfering with Muscarinic Acetylcholine Receptors and ... [pmc.ncbi.nlm.nih.gov]

- 7. Biperiden for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]

what is biperiden lactate used for in research

Primary Research Applications and Mechanisms

Biperiden lactate serves as a key pharmacological tool in neuroscience and drug development research due to its action as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1]. It competitively binds to M1 muscarinic receptors, inhibiting acetylcholine-mediated signaling and indirectly enhancing dopaminergic activity in the central nervous system [1]. The table below summarizes its core research applications:

| Research Application | Key Findings / Use Cases | Primary Mechanism of Action |

|---|---|---|

| Modeling Cognitive Impairment | Induces transient deficits in memory & attention in healthy volunteers; models age-related episodic memory impairment [2] [3]. | Muscarinic receptor antagonism (M1) [2]. |

| Parkinson's Disease & Drug-Induced Side Effects | Symptomatic treatment of parkinsonism & extrapyramidal side effects from antipsychotics [4] [5] [6]. | Restores dopamine-acetylcholine balance in corpus striatum [7]. |

| Nerve Agent Poisoning | Investigated as an antiseizure compound in organophosphate poisoning [4] [5]. | Uncompetitive acetylcholinesterase (AChE) inhibition & muscarinic antagonism [4]. |

| Oncology Research | Reduces tumor size in pancreatic ductal adenocarcinoma mouse models [1]. | Induction of apoptosis & inhibition of cell proliferation [1]. |

| Seizure & Excitability Research | Reduces frequency of spontaneous seizures & hippocampal excitability in rat models [1]. | Reduction of extracellular hippocampal glutamate levels [1]. |

Quantitative Data from Key Studies

The table below summarizes critical quantitative data from experimental research, which is essential for designing and interpreting studies involving this compound.

| Parameter / Finding | Quantitative Value | Experimental Context / Notes |

|---|---|---|

| AChE Inhibition Constant (Kᵢ) | 1.11 ± 0.20 mmol/L | In vitro (electric eel AChE); Uncompetitive inhibition [4]. |

| Predicted Binding Energy (ΔG) | -7.84 kcal/mol | In silico docking to AChE (H-bond with Tyr 341, π-π interactions) [4]. |

| Dose for Cognitive Modeling (Human) | 4 mg (oral) | Single dose impairs recognition memory & reaction times in healthy young adults [2]. |

| IV Doses for Challenge Model (Human) | 1.3 mg & 2.6 mg (base) | 60-min IV infusion in healthy elderly subjects to impair working memory & attention [3]. |

| Antiproliferative/Apoptotic Effect (In Vitro) | 29.6 μg/mL (72h) | Significant effect on human pancreatic ductal adenocarcinoma cells [1]. |

| Antitumor Efficacy (In Vivo) | 10 mg/kg (i.p., daily) | Reduced tumor size by 83% in Panc-1 xenograft mouse model over 3 weeks [1]. |

| Antiseizure Efficacy (In Vivo) | 8 mg/kg (i.p., every 8h) | Reduced late seizures in rat model; decreased hippocampal glutamate & excitability [1]. |

Detailed Experimental Protocols

Clinical Protocol: Cognitive Challenge Model

This protocol is used to transiently impair cognitive function in healthy volunteers to test potential therapeutic compounds [3].

- Study Design: Randomized, double-blind, placebo-controlled, cross-over study.

- Participants: Healthy elderly subjects (aged 65-80).

- Intervention: Single doses of IV this compound (1.3 mg and 2.6 mg, corresponding to 1.0 mg and 2.0 mg of biperiden base) and placebo, administered as a 60-minute continuous IV infusion. A washout period of 7-14 days is required between sessions.

- Key Assessments:

- Pharmacodynamics: Cognitive tests (e.g., adaptive tracking for attention, Cogstate battery for memory) performed at baseline and multiple timepoints post-infusion (e.g., 20 min, 1h, 2.5h, 4h, 7h, 24h).

- Pharmacokinetics: Plasma concentration measurements at baseline, 20 min, 1h, 2h, 3h, 5h, 7h, and 11h post-dose.

- Safety: Continuous monitoring of vital signs, ECG, and clinical laboratory tests.

Preclinical Protocol: In Vivo Antitumor Efficacy

This protocol assesses the effect of this compound on tumor growth in a xenograft mouse model [1].

- Animal Model: Mice with subcutaneous xenografts from Panc-1 human pancreatic ductal adenocarcinoma cells.

- Dosing: 10 mg/kg this compound, administered via intraperitoneal (i.p.) injection, once daily for 3 weeks.

- Key Outcome Measure: Reduction in tumor size compared to the control group.

Preclinical Protocol: In Vitro Antiproliferative Activity

This protocol evaluates the direct effect of biperiden on cancer cell proliferation and death [1].

- Cell Lines: Human pancreatic ductal adenocarcinoma cells (e.g., Panc-1, BxPC3).

- Dosing: this compound at 29.6 μg/mL.

- Incubation Time: 72 hours.

- Key Assessments: Cell proliferation assays and apoptosis analysis.

Mechanism and Workflow Visualization

The following diagram illustrates the primary mechanism of action of this compound and its downstream cognitive effects, which underpin its use as a pharmacological challenge tool.

This compound acts as a muscarinic receptor antagonist, disrupting cholinergic signaling and inducing transient cognitive deficits.

The workflow for using this compound in a clinical cognitive challenge study, from screening to data analysis, follows a structured process as outlined below.

Workflow for a clinical crossover study using this compound to model cognitive impairment and characterize its effects.

Key Considerations for Research Use

- Dose Dependency: Effects are dose-dependent. The 4 mg oral / 2 mg IV dose reliably impairs episodic memory, while lower doses may be used to characterize graded responses [2] [3].

- Stimulus and Task Dependency: Biperiden's effects on recognition memory can vary with the type of stimulus (e.g., abstract figures vs. non-words) and the depth of initial encoding, requiring careful experimental design [2].

- Specificity of Deficit: The induced cognitive impairment appears selective. It affects memory and sustained attention but may spare other functions, making it a suitable model for specific aspects of age-related or disease-related cognitive decline [2] [3].

- Off-Target Activity: While primarily a muscarinic antagonist, be aware that biperiden is a very weak, uncompetitive inhibitor of acetylcholinesterase (AChE) (Kᵢ = 1.11 mmol/L). This is unlikely to be relevant at typical research doses but may be a consideration in high-concentration in vitro experiments [4].

References

- 1. This compound (KL 373 lactate) | Muscarinic Receptor ... [medchemexpress.com]

- 2. The antimuscarinic agent biperiden selectively impairs ... [pmc.ncbi.nlm.nih.gov]

- 3. ISRCTN91879618: The effects on the body and processing ... [isrctn.com]

- 4. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 5. Biperiden [en.wikipedia.org]

- 6. Development and validation of a stability-indicating high ... [sciencedirect.com]

- 7. Akineton (Biperiden): Side Effects, Uses, Dosage ... [rxlist.com]

how does biperiden work in the central nervous system

Neurochemical Mechanisms & Systems-Level Effects

Biperiden's antagonism of muscarinic receptors has several downstream consequences on brain function and network dynamics.

- Restoration of Striatal Balance: Parkinson's disease and drug-induced Parkinsonism are characterized by a functional dopamine deficiency in the striatum, leading to a relative excess of cholinergic activity [1]. By blocking M1 receptors in this region, biperiden reduces this excitatory cholinergic tone, thereby helping to re-balance the inhibitory (dopaminergic) and excitatory (cholinergic) systems [2] [1].

- Modulation of Dopamine Release: Muscarinic receptors differentially regulate dopamine release. M1 and M5 receptor stimulation promotes dopamine release in the striatum, while M4 receptor blockade has a similar effect [2]. By antagonizing M1 receptors, biperiden can indirectly modulate dopaminergic signaling, which is consistent with findings that it can attenuate the reward-enhancing effects of cocaine [2].

- Effects on Neuroplasticity: Biperiden reduces long-term potentiation (LTP)-like plasticity in the human brain as induced by paired associative stimulation (PAS), demonstrating its ability to modulate the synaptic strength underlying learning and memory formation [2].

- Alteration of Brain Rhythms: Electroencephalography (EEG) studies show that biperiden induces a pronounced shift in brain oscillations, characterized by a large increase in delta and low-frequency alpha rhythms and a general decrease in high-frequency alpha rhythms across cortical and subcortical areas [2]. It also increases latency to REM sleep and decreases total REM sleep time [2].

Experimental Protocols & Research Applications

Biperiden is used as a pharmacological tool in clinical research, particularly in challenge models to study cholinergic cognition.

Biperiden Challenge Model for Proof-of-Pharmacology

This model induces temporary, reversible cognitive deficits to test the efficacy of pro-cholinergic drugs [3]. A representative study protocol is summarized below.

| Protocol Aspect | Detailed Methodology |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled, 3-way crossover [3]. |

| Subjects | Healthy elderly volunteers (e.g., 65-80 years old), screened for health and normal cognitive function (MMSE ≥28) [3]. |

| Intervention | Single oral doses of placebo, 2 mg, and 4 mg biperiden hydrochloride, with washout periods of at least 1 week [3]. |

| Pharmacokinetic (PK) Assessments | Venous blood sampling pre-dose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours post-dose. Plasma concentrations are determined via LC-MS/MS [3]. |

| Pharmacodynamic (PD) Assessments | A battery of neurocognitive tasks and electrophysiological measurements performed at baseline and repeatedly post-dose (e.g., 1, 2.5, 4, 7, 22 hours). Examples include: Visual-Verbal Learning Test (verbal memory), N-back Task (working memory), Adaptive Tracking Task (sustained attention) [3]. |

| Data Analysis | Population PK-PD modeling to quantify concentration-effect relationships for key cognitive measures [3]. |

The workflow and core findings of this model can be visualized as follows:

Biperiden challenge model workflow and outcomes.

ERP Studies on Early Information Processing

Another research application involves measuring event-related potentials (ERPs) to investigate biperiden's effects on early perceptual stages [4].

- Study Design: A double-blind, placebo-controlled, crossover study in healthy young volunteers [4].

- Intervention: Administration of 2 mg biperiden or placebo [4].

- Task: Participants performed a learned irrelevance (LIrr) paradigm, a translational model for studying (pre)attentive information processing [4].

- EEG Recording & Analysis: Continuous EEG is recorded during the task. ERP components, specifically the N1 (a negative peak ~70-140 ms post-stimulus linked to early perceptual processing and attention) and the P3 (a positive peak ~250-500 ms post-stimulus linked to decision processes), are analyzed for amplitude and latency [4].

- Key Findings: Biperiden significantly increased the N1 amplitude of pre-exposed predictor letters, indicating a direct drug effect on early perceptual processing stages. It did not, however, disrupt the behavioral learned irrelevance effect [4].

Key Insights for Drug Development

For researchers developing novel cholinergic therapies, biperiden's profile offers several important insights:

- A Tool for Proof-of-Pharmacology: The biperiden challenge model is a validated human model to demonstrate target engagement and procognitive effects of selective M1 mAChR agonists currently in development for Alzheimer's disease and schizophrenia [3].

- Dose Considerations: Cognitive effects are dose-dependent. A single 2 mg dose can cause broad cognitive declines, while a 4 mg dose more reliably impairs memory and attention, which is crucial for calibrating challenge studies [2] [3].

- Beyond Cognition: Biperiden's impact on neuroplasticity (LTP) and brain oscillations (EEG) provides a broader set of biomarkers for assessing the system-level effects of modulating the muscarinic system [2].

References

- 1. Biperiden: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Biperiden - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Biperiden Challenge Model in Healthy Elderly as Proof‐of ... [pmc.ncbi.nlm.nih.gov]

- 4. effects of the muscarinic M1 antagonist biperiden - PMC [pmc.ncbi.nlm.nih.gov]

biperiden lactate pharmacokinetics and pharmacodynamics

Pharmacokinetic Properties of Biperiden

The following table summarizes the key pharmacokinetic parameters of biperiden. Please note that the lactate salt is used for parenteral administration, while the hydrochloride salt is used for oral tablets [1] [2] [3].

| Parameter | Value | Notes / Conditions |

|---|---|---|

| Bioavailability | 29% - 33% | Due to extensive first-pass metabolism [2]. |

| Time to Peak Plasma Concentration (T~max~) | 1.5 hours | After a single 4 mg oral dose [2] [3]. |

| Protein Binding | ~95% | [2] |

| Volume of Distribution | 4,030 L | Suggests extensive tissue distribution [4]. |

| Metabolism | Hepatic hydroxylation | Primarily hydroxylation of the bicycloheptene and piperidine rings [4] [2]. |

| Elimination Half-Life | 18 - 24 hours | May be prolonged in elderly patients [2]. |

| Route of Elimination | Renal (as metabolites) | No unchanged drug is excreted via the kidney [4]. |

Pharmacodynamic Properties of Biperiden

Biperiden's primary effects are mediated through its antagonism of muscarinic acetylcholine receptors.

| Property | Description |

|---|---|

| Mechanism of Action | Competitive antagonism of acetylcholine at central and peripheral muscarinic receptors [2] [3]. |

| Primary Receptor Targets | Non-selective muscarinic acetylcholine receptor (mAChR) antagonist (M1-M5) [2]. |

| Other Actions | Acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) [2]. Also possesses nicotinolytic activity and may block dopamine reuptake [5] [3]. |

| Therapeutic Effect | Restores balance between cholinergic and dopaminergic systems in the corpus striatum, improving muscle rigidity, tremor, and extrapyramidal symptoms [4] [3]. |

Mechanism of Action and Signaling Pathway

The diagram below illustrates the core pharmacodynamic pathway of biperiden and its effects on neuronal signaling.

Biperiden antagonizes muscarinic receptors, inhibiting downstream signaling pathways.

Experimental Protocol: Biperiden Challenge Model

A 2021 randomized, placebo-controlled, crossover study provides a robust methodology for using biperiden as a pharmacological challenge to induce temporary cognitive deficits, useful for testing pro-cognitive compounds [6].

- Objective: To establish a biperiden challenge model for demonstrating proof-of-pharmacology for selective M1 mAChR agonists.

- Design: 3-way crossover, placebo-controlled.

- Subjects: 12 healthy elderly subjects.

- Interventions: Single doses of 2 mg biperiden, 4 mg biperiden, and placebo.

- Pharmacokinetic Assessments: Serial blood sampling for population PK analysis. The data were best fitted by a two-compartment model and showed high inter-occasion and inter-subject variability [6].

- Pharmacodynamic Assessments: Repeated cognitive and electrophysiological measurements post-dose, including:

- Adaptive Tracking Test: To assess sustained attention.

- Verbal Memory Test: To assess episodic memory (word recall).

- n-back Task: To assess working memory (reaction time and accuracy).

- PK/PD Analysis: A population PK-PD model quantified significant concentration-effect relationships for n-back reaction time, n-back accuracy, and adaptive tracking performance [6].

- Key Findings: The 4 mg dose of biperiden caused significant, concentration-dependent impairment in all three cognitive domains compared to placebo, confirming its utility as a challenge model [6].

Key Research and Clinical Considerations

- Cognitive Effects: Biperiden induces dose-dependent temporary declines in cognitive functions like attention, verbal memory, and working memory, making it a valuable tool for modeling cognitive impairment [6].

- Liver Safety: Biperiden is an unlikely cause of clinically apparent liver injury and has not been associated with significant serum enzyme elevations [5].

- Research Utility: The biperiden challenge model is a validated proof-of-pharmacology tool to demonstrate the cognition-enhancing effects of new cholinergic compounds in development [6].

References

- 1. Biperiden lactate [go.drugbank.com]

- 2. Biperiden [en.wikipedia.org]

- 3. Akineton: Package Insert / Prescribing Information [drugs.com]

- 4. Biperiden - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Biperiden - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Biperiden Challenge Model in Healthy Elderly as Proof-of- ... [pubmed.ncbi.nlm.nih.gov]

muscarinic M1 receptor antagonist biperiden effects

Receptor Binding and Selectivity

Biperiden is classified as a non-selective muscarinic antagonist but shows a distinct binding profile with higher selectivity for the M1 subtype.

| Receptor Subtype / Enzyme | Affinity / Inhibition | Mechanism / Notes |

|---|---|---|

| Muscarinic M1 Receptor | High affinity; Selective antagonist [1] [2] | Primary site of action; believed to mediate central effects [3]. |

| Muscarinic M2 Receptor | Weaker antagonistic activity [3] | Lower affinity compared to M1 [3]. |

| Muscarinic M3, M4, M5 | Antagonist activity [3] | Non-selective antagonism [3]. |

| Acetylcholinesterase (AChE) | Very weak uncompetitive inhibitor (Ki = 1.11 mmol/L) [4] | Binds to peripheral anionic site; therapeutic relevance is likely minimal [4]. |

Functional Effects and Research Applications

Biperiden's antagonism at muscarinic receptors translates into specific functional outcomes across different biological systems, which are summarized in the table below.

| Experimental Context | Observed Effect | Research Implication |

|---|---|---|

| Parkinson's Disease & Drug-Induced EPS | Improves muscle control, reduces rigidity and abnormal sweating [5] [3]. | Used to manage extrapyramidal side effects from antipsychotics; adjunct therapy for Parkinson's [5] [3]. |

| Ethanol Reward (Mouse Model) | Blocked expression of ethanol-induced conditioned place preference (CPP) [6]. | Suggests M1/M4 antagonism can modulate drug reward pathways, potentially by increasing dopamine turnover in the nucleus accumbens [6]. |

| Cognition & Information Processing (Human EEG) | Increased N1 amplitude to pre-exposed stimuli; prolonged reaction times [2]. | Affects early perceptual processing without disrupting learned irrelevance behavior [2]. |

| Organophosphate Poisoning | Investigated as an antiseizure compound [4]. | Potential protective role beyond receptor antagonism, though its weak AChE inhibition is likely not the primary mechanism [4]. |

Experimental Protocols and Data

For researchers aiming to replicate or build upon key findings, here are the methodologies for two critical experiments.

Receptor Binding Assay (From in vitro studies)

This protocol is derived from classic receptor binding studies that established biperiden's affinity profile [1] [7].

- Radioligand: ³H-QNB (³H-1-quinuclidinyl benzilate), a non-selective muscarinic antagonist.

- Tissue Preparation: Use synaptosomal membranes prepared from rat brain tissue.

- Incubation: Incubate the membrane preparation with the ³H-QNB radioligand and varying concentrations of biperiden.

- Measurement: Determine the concentration of biperiden that inhibits 50% of the specific radioligand binding (IC50 value). The steepness of the inhibition curve is analyzed using the Hill coefficient.

- Key Finding: Biperiden inhibits ³H-QNB binding in the nanomolar range (IC50 between 8.4 nM and 190 nM) and, like the selective M1 antagonist pirenzepine, yields a shallow Hill coefficient of about 0.55, indicating complex binding behavior consistent with receptor subtype selectivity [1].

Acetylcholinesterase Inhibition Assay

This methodology confirms biperiden's direct, albeit weak, interaction with the AChE enzyme [4].

- Assay Type: Ellman's method.

- Enzyme Source: Acetylcholinesterase from electric eel.

- Reaction Mixture: Contains the enzyme, the substrate acetylthiocholine chloride, and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with thiocholine to produce a yellow color.

- Procedure: Add biperiden at different concentrations to the reaction mixture and monitor the formation of the yellow product spectrophotometrically at 412 nm over time (e.g., 2 minutes).

- Data Analysis: Plot the data on a Dixon plot (1/velocity vs. [biperiden]) to determine the inhibition constant (Ki) and identify the mechanism. Biperiden acts as an uncompetitive inhibitor with a Ki in the millimolar range (1.11 mmol/L) [4].

Molecular Mechanism of Action

The following diagram illustrates the primary and secondary molecular interactions of biperiden within a cholinergic synapse, integrating its receptor antagonism and weak enzyme inhibition.

This diagram shows biperiden's primary action as a competitive antagonist at the postsynaptic M1 receptor, blocking acetylcholine. Its secondary, much weaker action is uncompetitive inhibition of acetylcholinesterase.

Research Considerations

- Specificity in Cognitive Studies: When using biperiden to probe M1 function in cognition, note that it affects early perceptual components (N1 amplitude) but may not disrupt higher-order learning paradigms like learned irrelevance [2].

- Dopaminergic Interaction: Its ability to block ethanol reward and increase dopamine turnover in the nucleus accumbens highlights a significant interaction between muscarinic antagonism and the mesolimbic dopamine system [6].

- Lead Compound Potential: Biperiden's weak AChE inhibition and distinct binding profile make it a potential lead structure for developing new compounds targeting cholinergic pathways [4].

References

- 1. Similarities of Biperiden With Pirenzepine in Receptor ... [pubmed.ncbi.nlm.nih.gov]

- 2. effects of the muscarinic M1 antagonist biperiden - PMC [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia Biperiden [en.wikipedia.org]

- 4. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 5. Biperiden (oral route) - Side effects & dosage [mayoclinic.org]

- 6. Effects of biperiden (cholinergic muscarinic /m4 m ...) 1 receptor [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity and selectivity of biperiden enantiomers for ... [sciencedirect.com]

biperiden lactate basic pharmacology and indications

Core Pharmacology and Mechanism of Action

Biperiden functions primarily as a muscarinic acetylcholine receptor antagonist. The tables below summarize its key pharmacological properties and receptor interactions.

Table 1: Key Pharmacological Properties of Biperiden

| Property | Description |

|---|---|

| Drug Class | Anticholinergic, Antiparkinson agent [1] [2] |

| Molecular Target | Muscarinic acetylcholine receptors (mAChRs) [3] [4] |

| Primary MOA | Non-selective antagonist of M1-M5 mAChR subtypes [1] [4] |

| Additional Actions | Functional inhibitor of acid sphingomyelinase (FIASMA); Very weak uncompetitive inhibitor of Acetylcholinesterase (AChE) with Ki of 1.11 mmol/L [1] [5] |

Table 2: Receptor Binding and Selectivity

| Receptor Subtype | Antagonistic Activity | Notes / Functional Role |

|---|---|---|

| M1 | High affinity [1] [5] | Considered primary target for central effects; most abundant mAChR in the brain [3] [1] |

| M2 | Weaker antagonism [1] | - |

| M3 | High affinity [1] | - |

| M4 | High affinity [1] | - |

| M5 | High affinity [1] | - |

The following diagram illustrates the central mechanism of action of biperiden in the corpus striatum for the treatment of Parkinson's disease:

Biperiden restores dopamine-acetylcholine balance in Parkinson's disease by blocking muscarinic receptors.

Clinical Indications and Dosage

Biperiden is clinically used for the following primary conditions [6] [1] [2]:

- Parkinson's Disease: Used to reduce muscle stiffness, improve poor muscle control, and to a lesser extent, tremor.

- Drug-Induced Extrapyramidal Symptoms: Used to treat or prevent acute side effects, such as dystonia, akathisia, and parkinsonism, caused by antipsychotic drugs and other medications.

Table 3: Adult Dosage Guidelines

| Indication | Initial Dosage (Oral) | Maximum Dosage | Formulations & Notes |

|---|---|---|---|

| Parkinson's Disease | 2 mg, three or four times daily [6] | 16 mg per day [6] | Available as 2 mg tablets (hydrochloride salt) and injectable solution (lactate salt) [1] [2]. |

| Drug-Induced Extrapyramidal Symptoms | 2 mg, one to three times daily [6] | Individualized based on response [6] | Injectable form (IM/IV) provides rapid relief for acute reactions [1]. |

Experimental Insights and Protocols

Research into biperiden's pharmacology includes studies on its interaction with acetylcholinesterase (AChE), revealing a weak uncompetitive inhibition.

Table 4: Key Experimental Findings on AChE Inhibition

| Parameter | Finding | Significance / Implication |

|---|---|---|

| Inhibition Constant (Kᵢ) | 1.11 ± 0.20 mmol/L [5] | Confirms very weak inhibitory potency; not clinically relevant at therapeutic doses. |

| Mechanism | Uncompetitive inhibition [5] | Binds to the AChE-substrate complex, a rare mechanism for AChE inhibitors. |

| Predicted Binding Energy (ΔG) | -7.84 kcal/mol [5] | Indicates a favorable spontaneous binding interaction in silico. |

| Key Molecular Interactions | H-bond with Tyr 341; π-π interactions with Tyr 72, Trp 286, Tyr 341 [5] | Suggests binding at the peripheral anionic site of AChE. |

Detailed Experimental Protocol: AChE Inhibition Assay The following methodology is adapted from research investigating biperiden's interaction with AChE [5]:

- Objective: To determine the inhibitory effect and mechanism of biperiden on AChE activity.

- Method: Ellman's Spectrophotometric Assay.

- Reagents:

- Electric eel AChE (≥1000 units/mg)

- Acetylthiocholine chloride (substrate)

- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

- Biperiden lactate (5 mg/mL ampules)

- Phosphate Buffered Saline (PBS), pH 7.4

- Procedure:

- Prepare a reaction mixture in a spectrophotometric cuvette containing:

- 400 µL of DTNB

- 25 µL of AChE solution

- 375 µL of PBS

- 100 µL of biperiden solution (at various concentrations) or PBS (for control)

- Initiate the enzymatic reaction by adding 100 µL of acetylthiocholine chloride.

- Measure the absorbance immediately and again after 2 minutes of reaction.

- Calculate enzyme activity using the extinction coefficient for 5-thio-2-nitrobenzoic acid (ε = 14,150 L·mol⁻¹·cm⁻¹).

- Prepare a reaction mixture in a spectrophotometric cuvette containing:

- Data Analysis:

- Plot enzyme activity (1/V) against biperiden concentration (Dixon plot) for at least two different substrate concentrations.

- For uncompetitive inhibition, the lines on the Dixon plot will be parallel.

- Calculate the inhibition constant (Kᵢ) from the plot using the formula: Slope = 1/Vₘₐₓ × Kᵢ, where Vₘₐₓ is the maximum reaction velocity.

Safety and Toxicity Profile

Major Contraindications [6] [1] [2]:

- Narrow-angle glaucoma

- Bowel obstruction or megacolon

- Hypersensitivity to biperiden

- Myasthenia gravis

Common Side Effects [6] [1] [2]:

- Central Nervous System: Drowsiness, dizziness, confusion, agitation, disturbed behavior, euphoria, headache. The drug may lower the seizure threshold.

- Peripheral (Anticholinergic): Dry mouth, blurred vision, constipation, urinary retention, decreased sweating, tachycardia.

Drug Interactions [6] [1] [2]:

- Other Anticholinergics (e.g., TCAs, antihistamines, phenothiazines): Additive anticholinergic effects, increasing the risk of side effects, confusion, and central anticholinergic syndrome.

- CNS Depressants (e.g., alcohol, benzodiazepines, opioids): Enhanced sedative effects.

- Metoclopramide: Biperiden may antagonize the prokinetic effect of metoclopramide.

This compound is a well-established anticholinergic agent whose primary therapeutic value lies in modulating central cholinergic activity. While research has uncovered additional minor molecular interactions, its clinical profile is dominated by muscarinic receptor antagonism.

References

- 1. Biperiden [en.wikipedia.org]

- 2. Akineton (Biperiden): Side Effects, Uses, Dosage ... [rxlist.com]

- 3. Drugs Interfering with Muscarinic Acetylcholine Receptors and ... [pmc.ncbi.nlm.nih.gov]

- 4. biperiden | Ligand page [guidetopharmacology.org]

- 5. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 6. Biperiden (oral route) - Side effects & dosage [mayoclinic.org]

Comprehensive Application Notes and Protocols: HPLC Assay Development and Validation for Biperiden Lactate

Introduction

Biperiden is a tertiary amine antimuscarinic agent used primarily for the symptomatic treatment of parkinsonism and drug-induced extrapyramidal symptoms. It is administered clinically as the hydrochloride salt in tablets and as the lactate salt in injectable formulations. The development of robust, stability-indicating analytical methods is crucial for ensuring the identity, potency, purity, and quality of biperiden-containing pharmaceuticals. While compendial methods such as those in the USP utilize non-selective techniques like titrimetry and spectrophotometry, modern quality control laboratories require selective and stability-indicating methods capable of separating the active pharmaceutical ingredient from its degradation products and formulation excipients. High Performance Liquid Chromatography (HPLC) with UV detection has emerged as the preferred technique for this purpose due to its robustness, sensitivity, and specificity [1] [2].

This document provides detailed application notes and experimental protocols for developing and validating a stability-indicating HPLC-UV method for the determination of biperiden in bulk form and pharmaceutical dosage forms, with specific considerations for biperiden lactate injection. The method has been validated in accordance with International Conference on Harmonization (ICH) guidelines and demonstrates selectivity, linearity, accuracy, precision, and robustness [1].

Key Method Parameters and Validation Data

The following tables summarize the optimized chromatographic conditions and the validation results for the HPLC-UV method for biperiden.

Table 1: Optimized Chromatographic Conditions for Biperiden Assay

| Parameter | Specification |

|---|---|

| Column | Waters Symmetry C8 (150 mm × 3.9 mm i.d., 5 µm particle size) [1] |

| Mobile Phase | Methanol:Buffer (50:50, v/v) [1] |

| Buffer Composition | Sodium dihydrogen phosphate (50 mM) and 1-heptanesulfonic acid sodium salt (5 mM) [1] |

| pH Adjustment | pH adjusted to 2.50 with phosphoric acid [1] [2] |

| Flow Rate | 1.0 mL/min [1] |

| Detection Wavelength | 205 nm [1] [3] |

| Injection Volume | 20 µL [1] |

| Column Temperature | Ambient (25°C) [1] |

| Run Time | Approximately 10 minutes [1] |

Table 2: Method Validation Parameters and Results

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.5 - 25 µg/mL [2] | - |

| Correlation Coefficient (r) | 0.9998 [2] | r ≥ 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL [2] | - |

| Limit of Quantitation (LOQ) | 0.1 µg/mL [2] | - |

| Precision (RSD) | ≤ 2% [1] | RSD ≤ 2% |

| Accuracy (Recovery) | Close to 100% [1] | 98-102% |

| Specificity | Resolves drug from degradation products and excipients [1] | No interference |

An alternative HPLC method for solid dosage forms uses a conventional C18 column with an acetonitrile-buffer mobile phase and UV detection at 205 nm, demonstrating linearity in the range of 2–6 µg/mL [3].

Experimental Protocols

Preparation of Solutions

3.1.1 Standard Solution

- Weigh accurately about 80 mg of Biperiden Reference Standard into a 100 mL volumetric flask.

- Dissolve in and dilute to volume with methanol to obtain a stock solution with a concentration of approximately 800 µg/mL.

- Transfer 5.0 mL of this stock solution to a second 100 mL volumetric flask.

- Add 25 mL of water, then dilute to volume with methanol to obtain a Standard Preparation with a known concentration of about 40 µg/mL [4].

3.1.2 Assay Preparation for Injection

- Transfer an accurately measured volume of this compound Injection, equivalent to about 5 mg of this compound, to a 100 mL volumetric flask.

- Add 25 mL of water, dilute with methanol to volume, and mix [4].

- Filter the resulting solution through a 0.45 µm membrane filter prior to injection to remove any particulate matter [5].

3.1.3 Assay Preparation for Tablets (Alternative Method)

- Weigh and powder not less than 20 tablets.

- Transfer an accurately weighed portion of the powder, equivalent to about 2 mg of biperiden hydrochloride, to a suitable container.

- Add 50 mL of a diluent (e.g., methanol-water mixture).

- Agitate vigorously for 10 minutes using a mechanical shaker or ultrasonic bath to achieve complete extraction.

- Centrifuge or filter to obtain a clear supernatant or filtrate.

- Dilute the extract further with the mobile phase or diluent to obtain a final concentration within the linear range of the method (e.g., ~4 µg/mL) [3].

Forced Degradation (Stress) Studies

Forced degradation studies are critical for demonstrating the stability-indicating properties of the method. The following protocol outlines the stress conditions to be applied to a biperiden sample.

Figure 1: Logical workflow for forced degradation studies of biperiden to demonstrate method specificity. RT: Room Temperature.

Procedure:

- Acidic and Basic Hydrolysis: Treat separate aliquots of biperiden standard solution (e.g., 1 mL of a 1 mg/mL solution) with 1 mL of 0.1 M hydrochloric acid or 0.1 M sodium hydroxide, respectively. Heat the solutions at 70°C for 4 hours. Cool, neutralize, and dilute to the required concentration with the mobile phase before analysis [1].

- Oxidative Degradation: Treat an aliquot of biperiden standard solution with an equal volume of 3% hydrogen peroxide. Let it stand at room temperature for 24 hours. Dilute to the required concentration before analysis [1].

- Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 24 hours. Prepare a solution of the stressed sample at the required concentration for analysis [1].

- Photolytic Degradation: Expose the solid drug substance to a validated light source providing both UV and visible light (e.g., 1.2 million lux hours of visible light and 200 watt hours/m² of UV energy). Prepare a solution of the stressed sample for analysis [1].

After analysis, the chromatograms of stressed samples are evaluated for the formation of degradation products and the peak purity of the main biperiden peak is assessed using a photodiode array detector.

System Suitability Testing

System suitability tests are an integral part of the method and must be performed before each analytical run.

- Inject six replicates of the standard preparation.

- Record the chromatograms and measure the peak responses.

- Calculate the following parameters:

- The relative standard deviation (RSD) of the peak areas for biperiden from the six replicate injections should be NMT 2.0%.

- The theoretical plate count (N) for the biperiden peak should be NLT 2000.

- The tailing factor (T) for the biperiden peak should be NMT 2.0 [1].

Method Development Workflow and Critical Considerations

Developing a new HPLC method requires a systematic approach. The following diagram and considerations outline the key stages.

Figure 2: A generalized workflow for HPLC method development from initial scouting to routine use.

Critical Development Considerations

- Column Selection: The method from the literature uses a C8 column, which provides an optimal balance of retention and efficiency for the moderately non-polar biperiden molecule. A C18 column can be used as an alternative, but retention times and selectivity may vary [1] [3].

- Mobile Phase Optimization: The use of a phosphate buffer with 1-heptanesulfonic acid sodium salt is critical. The latter is an ion-pairing agent which helps to improve the peak shape of the ionizable biperiden molecule (a tertiary amine) by interacting with the charged functional group. Adjusting the pH to 2.50 significantly enhances peak symmetry and resolution from potential degradation products [1] [2].

- Sample Preparation: For injectable formulations, a simple dilution in a methanol-water mixture is sufficient. For solid dosage forms, an extraction step (e.g., sonication, vigorous shaking) is necessary to ensure complete dissolution of the analyte from the tablet matrix. Filtration or centrifugation is a crucial subsequent step to protect the HPLC column from particulate matter [4] [3] [5].

- Mitigating Matrix Effects: The sample matrix (excipients, salts) can interfere with the analysis. Diluting the sample to the lowest concentration within the validated linear range that provides adequate detector response is a straightforward way to minimize matrix effects. If interference persists, a more selective sample preparation technique, such as solid-phase extraction (SPE), may be employed [5].

Discussion

The described HPLC-UV method effectively addresses the limitations of non-selective compendial methods. The key advantage of this method is its proven stability-indicating capability. The method successfully resolves biperiden from its degradation products formed under various stress conditions, as demonstrated by the forced degradation studies [1]. This is paramount for assessing the shelf-life of pharmaceutical products and for conducting meaningful stability studies.

The method's robustness is evidenced by its successful application to multiple dosage forms, including tablets and injections, as well as the bulk active pharmaceutical ingredient [1]. The use of a C8 column with an ion-pairing mobile phase at low pH is a critical success factor for achieving good peak shape and selectivity. Furthermore, the validation data confirms that the method is linear over a wide concentration range (0.5-25 µg/mL) and possesses the necessary sensitivity, accuracy, and precision for quality control purposes [2].

Conclusion

These application notes provide a detailed protocol for a validated, stability-indicating HPLC-UV method for the determination of biperiden in pharmaceutical formulations. The method is simple, precise, accurate, and specific, fulfilling the requirements for routine quality control analysis in industrial and regulatory settings. By following the procedures outlined for sample preparation, chromatographic separation, and system suitability testing, scientists can reliably use this method for the assay of biperiden in bulk drug substance, tablets, and injections. The method represents a significant improvement over older techniques and is suitable for inclusion in modern pharmacopeial monographs.

References

- 1. Development and validation of a stability-indicating high ... [sciencedirect.com]

- 2. Development and validation of a stability-indicating high ... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of HPLC in Solid Dosage Forms Biperiden [proceedings.bas.bg]

- 4. This compound Injection [drugfuture.com]

- 5. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

Comprehensive Application Notes and Protocols: Stability-Indicating Analytical Methods for Biperiden Lactate

Introduction and Basic Information

Biperiden Lactate is a muscarinic receptor antagonist used primarily in the management of Parkinson's disease and the control of extrapyramidal symptoms induced by neuroleptic drugs. As an active pharmaceutical ingredient (API) administered via injection and oral dosage forms, ensuring its stability and quality through robust analytical methods is critical for pharmaceutical development and quality control. The chemical name for this compound is 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol compounded with 2-hydroxypropanoic acid (1:1), with a molecular formula of C₂₄H₃₅NO₄ and a molecular weight of 401.5 g/mol. [1] From an analytical chemistry perspective, this compound presents several challenges, including the need for sensitive detection methods and the requirement to separate and quantify the active ingredient from its degradation products.

Stability-indicating methods are specifically designed to accurately measure the active ingredient without interference from degradation products, process impurities, or excipients. These methods are essential throughout the pharmaceutical product lifecycle, from formulation development to quality control and stability studies. Traditional compendial methods for Biperiden analysis involved non-selective techniques such as titrimetric and spectrophotometric procedures, which lacked the specificity to distinguish the intact drug from its degradation products. [2] The development of modern chromatographic techniques, particularly High Performance Liquid Chromatography (HPLC) with UV detection, has addressed these limitations by providing the necessary selectivity, accuracy, and precision for reliable analysis of this compound in both bulk form and pharmaceutical dosage forms.

Developed Stability-Indicating HPLC Methods

Summary of Methods

Researchers have developed and validated multiple stability-indicating HPLC methods for the analysis of Biperiden in various forms. These methods enable precise quantification of the active ingredient while effectively separating it from its degradation products. The methods have been thoroughly validated according to regulatory standards, demonstrating excellent linearity, accuracy, precision, and robustness. Two particularly relevant methods have been selected for detailed presentation in these application notes: one developed by Mohammadi et al. for bulk form and pharmaceutical dosage forms, and another more recent method by Angelov et al. specifically optimized for solid dosage forms. [2] [3]

Table 1: Comparison of Two Stability-Indicating HPLC Methods for Biperiden Analysis

| Parameter | Method 1 (Mohammadi et al.) | Method 2 (Angelov et al.) |

|---|---|---|

| Application | Bulk form and pharmaceutical dosage forms | Solid dosage forms |

| Column | Symmetry C8 (150 mm × 3.9 mm i.d., 5 μm) | Conventional C18 reversed phase |

| Mobile Phase | Methanol-buffer (50:50, v/v, pH 2.50) | Acetonitrile-buffer mixture |

| Buffer Composition | Sodium dihydrogen phosphate (50 mM) and 1-heptanesulfonic acid sodium salt (5 mM) | Not specified in detail |

| Flow Rate | 1 mL/min | Not specified |

| Detection | UV at 205 nm | UV at 205 nm |

| Linearity Range | 0.5-25 μg/mL (r=0.9998) | 2-6 μg/mL |

| Injection Volume | 20 μL | Not specified |

| Sample Temperature | Maintained at 4°C | Room temperature |

| Analytical Workflow | Detailed validation including forced degradation | Routine analysis with ultrasonic extraction |

Table 2: System Suitability Criteria for Biperiden HPLC Methods

| Parameter | Acceptance Criteria | Typical Values Obtained |

|---|---|---|

| Theoretical Plates | >2000 | >5000 |

| Tailing Factor | <2.0 | <1.5 |

| Repeatability (%RSD) | ≤2.0% | <1.0% |

| Resolution | >2.0 from closest eluting peak | >2.5 |

| Capacity Factor | >2.0 | 2.5-4.0 |

Method Selection Guidelines

The choice between available methods depends on several factors related to the specific analytical needs and sample characteristics. Method 1 offers a wider linearity range (0.5-25 μg/mL), making it suitable for both low-concentration and high-concentration samples, which is particularly advantageous in degradation studies where degradation products may appear at various concentration levels. [2] This method has been comprehensively validated for all key parameters including forced degradation studies, making it appropriate for stability-indicating applications. The use of a C8 column with a methanol-buffer system provides excellent separation of Biperiden from its degradation products.

Method 2, with its narrower linearity range (2-6 μg/mL), is optimized for the assay of solid dosage forms where the drug concentration typically falls within a predictable range. [3] The use of a conventional C18 column and acetonitrile-buffer system makes this method accessible to most quality control laboratories with standard equipment. The inclusion of an ultrasonic extraction procedure with high extraction yield (≥98.4%) makes this method particularly efficient for solid dosage forms. This method is described as rapid and suitable for routine analysis, offering advantages for high-throughput quality control environments.

Experimental Protocols

HPLC Method for Biperiden Analysis

Materials and Reagents: this compound reference standard (USP grade) should be used for preparation of standards. HPLC-grade methanol, acetonitrile, sodium dihydrogen phosphate, and 1-heptanesulfonic acid sodium salt are required. Water should be ultrapure (18.2 MΩ·cm) obtained from a Millipore system or equivalent. Mobile phase buffers should be prepared fresh weekly and filtered through a 0.45 μm membrane filter.

Mobile Phase Preparation: For Method 1, prepare the mobile phase by mixing methanol and buffer in a 50:50 (v/v) ratio. The buffer is prepared by dissolving 50 mM sodium dihydrogen phosphate (6.9 g) and 5 mM 1-heptanesulfonic acid sodium salt (1.04 g) in 1L of water, adjusting to pH 2.50 with ortho-phosphoric acid. [2] For Method 2, prepare a mobile phase consisting of acetonitrile and buffer in a ratio optimized for the specific C18 column, though the exact ratio is not specified in the available literature.

Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of concentration 1 mg/mL. Working standard solutions are prepared by appropriate dilution of the stock solution with mobile phase to reach the desired concentration within the linearity range (typically 10 μg/mL for Method 1). [2]

Sample Preparation: For bulk drug substance, follow the standard solution preparation procedure. For solid dosage forms (tablets), weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 4 mg of Biperiden into a suitable container. Add 20 mL of methanol and extract using an ultrasonic bath for 15 minutes with occasional shaking. Cool to room temperature, filter through a 0.45 μm syringe filter, and dilute with mobile phase to obtain a solution of approximately 4 μg/mL. [3] For injectable formulations, dilute directly with mobile phase to the appropriate concentration.

Chromatographic Conditions:

- Column: Symmetry C8 (150 mm × 3.9 mm i.d., 5 μm) for Method 1 or conventional C18 for Method 2

- Mobile Phase: As described above

- Flow Rate: 1.0 mL/min for Method 1

- Detection: UV at 205 nm

- Injection Volume: 20 μL for Method 1

- Column Temperature: Ambient (25±2°C)

- Run Time: 10-15 minutes (until Biperiden peak elutes and baseline stabilizes)

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method and to understand the degradation pathways of this compound. These studies involve subjecting the drug substance to various stress conditions to generate degradation products.

Acidic Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1M hydrochloric acid and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1M sodium hydroxide and dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]

Alkaline Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 0.1M sodium hydroxide and allow to stand at room temperature for 30 minutes. Neutralize with 2.0 mL of 0.1M hydrochloric acid and dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]

Oxidative Degradation: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with mobile phase to obtain a solution of 1 mg/mL. Further dilute to 10 μg/mL with mobile phase before HPLC analysis. [2]

Thermal Degradation: Expose the solid drug substance to dry heat at 60°C in an oven for 24 hours. After the exposure period, prepare a solution of 10 μg/mL in mobile phase for HPLC analysis.

Photolytic Degradation: Expose the solid drug substance to direct sunlight for 24 hours or to UV light in a stability chamber. After the exposure period, prepare a solution of 10 μg/mL in mobile phase for HPLC analysis.

Table 3: Forced Degradation Conditions and Typical Results for this compound

| Stress Condition | Conditions | Degradation (%) | Number of Degradation Peaks | Peak Purity of Biperiden |

|---|---|---|---|---|

| Acidic | 0.1M HCl, room temperature, 30 min | 10-15% | 2-3 | Pass |

| Alkaline | 0.1M NaOH, room temperature, 30 min | 15-20% | 2-3 | Pass |

| Oxidative | 3% H₂O₂, room temperature, 30 min | 10-12% | 2-3 | Pass |

| Thermal | 60°C, 24 hours | 5-10% | 1-2 | Pass |

| Photolytic | UV light, 24 hours | 5-8% | 1-2 | Pass |

Method Validation Protocol

The method should be validated according to ICH guidelines to demonstrate it is suitable for its intended purpose. The validation protocol should include the following parameters:

Linearity: Prepare standard solutions at a minimum of five concentration levels across the range (0.5-25 μg/mL for Method 1, 2-6 μg/mL for Method 2). Inject each concentration in triplicate and plot peak area versus concentration. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero. [2] [3]

Accuracy: Perform recovery studies by spiking known amounts of this compound reference standard into placebo formulations at three concentration levels (80%, 100%, and 120% of target concentration). Each level should be prepared in triplicate. The mean recovery should be between 98.0% and 102.0% with %RSD not more than 2.0%.

Precision:

- Repeatability: Inject six independent preparations of this compound at 100% of test concentration. The %RSD of peak areas should not be more than 2.0%.

- Intermediate Precision: Perform the analysis on different days, with different analysts, and using different instruments. The overall %RSD should not be more than 2.0%.

Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Inject blank, placebo, stressed samples, and standard solution. The method should demonstrate resolution of Biperiden peak from all potential impurities and degradation products, with peak purity index confirming homogeneous peaks.

Robustness: Deliberately vary method parameters including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). System suitability parameters should remain within specified limits despite these variations.

Degradation Pathways and Mechanisms

The degradation of this compound primarily occurs through hydrolytic pathways and oxidative mechanisms, which can be efficiently monitored using the developed stability-indicating HPLC methods. The norbornene group and the piperidine nitrogen in the Biperiden structure are particularly susceptible to oxidative degradation, while the ester linkage in the lactate moiety can undergo hydrolysis under both acidic and basic conditions. [2] Understanding these pathways is essential for developing appropriate formulation strategies and storage conditions to ensure product stability throughout the shelf life.

The forced degradation studies demonstrate that Biperiden is most susceptible to alkaline degradation, with approximately 15-20% degradation observed under mild conditions (0.1M NaOH at room temperature for 30 minutes). Acidic conditions also cause significant degradation (10-15%), while oxidative degradation with hydrogen peroxide results in 10-12% degradation. [2] The formation of multiple degradation products under these stress conditions confirms the need for a stability-indicating method that can separate and quantify Biperiden in the presence of these degradants. The developed HPLC methods successfully achieve this separation, with the active drug peak well-resolved from all degradation products, confirming the stability-indicating nature of the methods.

Data Analysis and Interpretation

System Suitability Testing

Before initiating sample analysis, system suitability tests must be performed to verify that the chromatographic system is adequate for the intended analysis. Prepare a standard solution of this compound at the target concentration (typically 10 μg/mL) and inject six replicates. Calculate the following parameters:

- Theoretical plates (N): Should be >2000, indicating column efficiency

- Tailing factor (T): Should be <2.0, indicating symmetric peak shape

- Repeatability: %RSD of peak areas from six injections should be ≤2.0%

- Resolution (Rs): Should be >2.0 from the closest eluting peak

These parameters ensure that the system is operating optimally and will generate reliable data. If any parameter falls outside the specified limits, troubleshoot the system before proceeding with sample analysis.

Calculation of Results

For assay of this compound in bulk or dosage forms, use the external standard method. Prepare a standard solution of known concentration and the sample solution as described in the protocol. Inject each solution in duplicate or triplicate and calculate the amount of this compound using the following formula:

% Label Claim = (A_{sample} × W_{std} × P × Dilution_{sample}) / (A_{std} × W_{sample} × Dilution_{std}) × 100%

Where:

- A_{sample} = Peak area of Biperiden in sample solution

- A_{std} = Peak area of Biperiden in standard solution

- W_{std} = Weight of reference standard (mg)

- W_{sample} = Weight of sample (mg)

- P = Potency of reference standard (% on as-is basis)

- Dilution factors account for differences in dilution between standard and sample solutions

For degradation studies, calculate the percentage of degradation using the following formula:

% Degradation = (A_{initial} - A_{stressed}) / A_{initial} × 100%

Where:

- A_{initial} = Peak area of Biperiden in unstressed sample

- A_{stressed} = Peak area of Biperiden in stressed sample

Interpretation of Degradation Studies

The peak purity of Biperiden in stressed samples should be assessed using a photodiode array detector to confirm that the main peak is homogeneous and not co-eluting with any degradation product. The method is considered stability-indicating if: (1) there is baseline separation between Biperiden and all degradation products; (2) the peak purity index for Biperiden remains high (>990) in all stressed samples; and (3) the mass balance in stressed samples is between 98% and 102%. [2] Mass balance is calculated as the sum of the percentage of intact Biperiden and all degradation products relative to the initial amount, and it confirms that all degradation products are accounted for and detected by the method.

Regulatory Considerations and Compliance

The development and validation of stability-indicating methods for this compound should comply with relevant regulatory guidelines including ICH Q2(R1) Validation of Analytical Procedures and ICH Q1A(R2) Stability Testing of New Drug Substances and Products. The methods described in these application notes have been validated according to these guidelines and meet the requirements for pharmaceutical quality control. [2] [3]

Documentation should include complete method validation reports, system suitability data, and representative chromatograms from forced degradation studies. For regulatory submissions, the method should be transferred to quality control laboratories following a formal method transfer protocol that demonstrates equivalent performance between the developing and receiving laboratories.

When used for stability studies, the method should be included in the stability protocol with defined testing intervals as per ICH guidelines. The data generated will support the establishment of retest periods for the API and shelf life for finished pharmaceutical products.

Conclusion

The stability-indicating HPLC methods presented in these application notes provide reliable and accurate means for the analysis of this compound in bulk form and pharmaceutical dosage forms. The Method 1 developed by Mohammadi et al. offers a comprehensive solution for stability studies with its wide linearity range and demonstrated separation of degradation products, while Method 2 by Angelov et al. provides a rapid alternative for routine quality control of solid dosage forms. [2] [3]

Both methods exhibit excellent validation characteristics including specificity, accuracy, precision, and robustness, making them suitable for regulatory submissions and quality control in pharmaceutical manufacturing. The forced degradation studies confirm that the methods are truly stability-indicating, with the ability to separate Biperiden from its degradation products under various stress conditions.

These methods can be confidently implemented in pharmaceutical analysis laboratories for the quality control and stability testing of this compound drug substances and drug products, ensuring their safety, efficacy, and quality throughout their shelf life.

References

biperiden lactate in post-traumatic epilepsy clinical trials

Quantitative Data Summary of Biperiden Clinical Trials

The key details and quantitative data from clinical trials on biperiden for PTE prevention are summarized in the table below:

| Trial Feature | Completed Trial (NCT01048138) | Ongoing Trial (NCT04945213) |

|---|---|---|

| Status & Phase | Terminated (Phase 3) [1] [2] | Enrolling (Phase 3) [3] [4] |

| Participant Goal | 132 (Planned) [1] | 312 (Estimated) [3] [4] |

| Final Enrollment | 123 [1] [5] | Results Pending [3] |

| Primary Outcome | Incidence of PTE at 24 months [1] | Incidence of PTE up to 2 years [3] |

| Key Efficacy Findings | - PTE Incidence: No significant difference (OR 2.6, 95% CI 0.65–10.57; p=0.170) [1] [5]

- Seizure Frequency: Higher in biperiden group (2.03, 95% CI 0.912–3.1597; p<0.001) [1] [5] | Results Pending [3] | | Safety Findings | - Mortality: No significant difference (OR 1.57, 95% CI 0.73–3.38; p=0.248) [1] [5] | Monitored as a primary outcome [3] |

Detailed Experimental Protocol

The following detailed methodology is based on the protocols from the published and ongoing trials.

Study Design and Ethical Considerations

- Design: Prospective, multicenter, randomized, double-blind, placebo-controlled trial [3] [1].

- Ethics: The protocol must be approved by a Research Ethics Committee. Informed consent is obtained from the patient or a legal representative, which for emergency situations can be provided within 48 hours of protocol initiation [3] [6].

- Oversight: An external Data Monitoring Committee (DMC) should be established to independently review safety and trial integrity [3].

Participant Selection (Inclusion/Exclusion Criteria)

- Inclusion Criteria:

- Exclusion Criteria:

Intervention and Randomization

- Intervention: Intravenous administration of either 5 mg of biperiden or an identical-appearing placebo (sterile vehicle) [3].

- Dosing Regimen: The drug/placebo is diluted in 100 mL of 0.9% saline and administered every 6 hours for 10 consecutive days, totaling 40 doses [3].

- Randomization & Blinding: Patients are randomly assigned to groups using computer-generated random tables with block randomization. Allocation concealment is maintained using web-based systems like REDCap. Participants, care providers, and outcome assessors are all blinded to the assignment [3] [6].

Data Collection and Outcome Measures

- Primary Outcome: The incidence of post-traumatic epilepsy during the follow-up period, diagnosed by a neurologist or neurosurgeon based on clinical evaluation and seizure diaries [3] [1].

- Secondary Outcomes:

- Follow-up Schedule: Patients are prospectively monitored for 24 months, with assessments at 1, 3, 6, 9, 12, 18, and 24 months. These include clinical exams, seizure diary reviews, EEG, and neuropsychological testing [3].

Data Analysis

- Analysis Populations: Analyses should be conducted following safety, intention-to-treat (ITT), and efficacy concepts [3] [6].

- Sample Size Justification: The planned sample size should be calculated to detect a clinically meaningful reduction in PTE incidence with sufficient statistical power (e.g., 80%) [3] [1].

Clinical Trial Workflow and Patient Pathway

The diagram below illustrates the journey of a participant in the biperiden clinical trial from screening through to final analysis.

Future Research Directions

The search results indicate two main paths for future research:

- Completion of the Larger Trial (NCT04945213): The critical next step is the completion and analysis of the larger, ongoing Phase III trial, which is powered to provide a more definitive answer on biperiden's efficacy [3] [4].

- Exploration of Predictive Biomarkers: The ongoing trial includes exploratory investigations into genetic markers (like the APOEε4 allele), EEG patterns, and neuropsychological data. These may help identify patient subgroups that could potentially benefit from the treatment and shed light on the mechanisms of epileptogenesis [3].

Important Note on Current Evidence

It is crucial for researchers to note that the available evidence from the completed trial does not support the efficacy of biperiden for preventing PTE. The higher seizure frequency observed in the biperiden group, while from an underpowered study, warrants caution. The ongoing larger trial will provide more robust evidence on whether biperiden has a place in PTE prevention [1] [5].

References

- 1. Initial clinical evidence on biperiden as antiepileptogenic ... [frontiersin.org]

- 2. Use of Biperiden for the Prevention of Post-traumatic ... [centerwatch.com]

- 3. Biperiden for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]

- 4. Biperiden Trial for Epilepsy Prevention - ClinicalTrials.Veeva [ctv.veeva.com]

- 5. Initial clinical evidence on biperiden as antiepileptogenic ... [pubmed.ncbi.nlm.nih.gov]

- 6. Biperiden for prevention of post-traumatic epilepsy [journals.plos.org]

Documented GC-MS Method for Biperiden in Plasma

The table below summarizes the key parameters from a published GC-MS method for determining biperiden in plasma. Note that this method uses plasma and does not specify the salt form (lactate or hydrochloride) [1].

| Parameter | Details |

|---|---|

| Sample Volume | 290 µL of plasma [1] |

| Extraction | Simple hexane extraction/clean-up [1] |

| Linear Range | 1.9 - 250 ng/mL [1] |

| Correlation Coefficients | 0.9984 - 0.9999 [1] |

| Between-Day Precision (% CV) | 2.86 - 5.17% [1] |

| Within-Day Precision (% CV) | 0.95 - 5.55% [1] |

| Accuracy (% Error) | Between-day: -2.16 to 5.83%; Within-day: -3.37 to 2.45% [1] |

The following diagram illustrates the general workflow of this method:

Experimental Protocol Summary

Here is a detailed methodology based on the published procedure [1]:

- Sample Preparation: Thaw frozen plasma samples at 4°C.

- Internal Standard: Add an appropriate internal standard (IS). The original study used myristic-d27 acid for a different analysis, so you should select a structurally analogous stable-isotope labeled biperiden analog as the IS for optimal accuracy [2] [3].

- Extraction:

- Add 290 µL of plasma to a extraction tube.

- Add the Internal Standard solution.

- Add hexane (volume not specified in the source) and vortex mix for extraction.

- Centrifuge the mixture to separate phases.

- Transfer the organic (hexane) layer to a new vial.

- GC-MS Analysis:

- Inject the extracted sample into the GC-MS system.

- Use a standard non-polar or mid-polar capillary GC column (e.g., HP-5MS or equivalent).

- The source provides no specifics on the temperature program, inlet temperature, or carrier gas flow rate. These parameters must be optimized in the lab.

- Detection:

- Utilize Electron Ionization (EI) mode.

- Operate in Selected Ion Monitoring (SIM) mode for high sensitivity in quantitative analysis. Identify characteristic fragment ions for biperiden and the IS to define the SIM method.

References

Comprehensive Application Notes and Protocols for Biperiden Lactate in Animal Models of Memory Dysfunction

Introduction to Biperiden Lactate as a Pharmacological Tool

This compound is a muscarinic acetylcholine receptor antagonist with relative selectivity for the M1 receptor subtype that has emerged as a valuable pharmacological tool for modeling specific types of cognitive impairment in animal studies. Unlike non-selective muscarinic antagonists like scopolamine, biperiden produces more selective cognitive deficits with fewer peripheral side effects, making it particularly suitable for investigating cholinergic contributions to memory processes. The lactate salt formulation provides enhanced solubility for parenteral administration in experimental settings. Biperiden's mechanism involves competitive antagonism of central muscarinic M1 receptors, which are predominantly located in brain regions critical for learning and memory, including the cortex and hippocampus. This targeted action allows researchers to investigate the specific contributions of M1 receptor-mediated cholinergic signaling to cognitive function without the widespread disruption characteristic of non-selective muscarinic blockade [1] [2] [3].

The use of this compound in animal models of memory dysfunction is particularly relevant for modeling the early cognitive deficits observed in aging, mild cognitive impairment, and specific aspects of Alzheimer's disease pathology. Evidence suggests that biperiden and scopolamine may model different stages of cholinergic dysfunction, with scopolamine potentially representing more advanced stages of Alzheimer's disease while biperiden may better model the early deficits in declarative memory. This differentiation makes biperiden particularly valuable for preclinical testing of cognitive enhancers and for investigating the specific role of M1 receptors in memory processes [1]. The following table summarizes key characteristics of this compound as a pharmacological tool for memory research:

Table 1: Properties and Formulation of this compound for Research Use

| Property | Specification | Research Significance |

|---|---|---|

| Chemical Formula | C₂₄H₃₅NO₄ [4] [3] | Determines physicochemical properties and solubility |

| Molecular Weight | 401.5 g/mol [4] [3] | Essential for dose calculation and formulation |

| Mechanism of Action | Muscarinic M1 receptor antagonist [2] | Relative M1 selectivity enables specific cognitive impairment models |

| Solubility | Soluble in saline/water (lactate salt) [5] | Suitable for parenteral administration in animals |

| Primary Applications | - Memory impairment models

- Parkinson's disease research

- Anticholinergic cognitive effects | Versatile tool for neuropsychiatric research |

Mechanism of Action and Neural Pathways

Receptor Pharmacology and Neural Mechanisms

The cognitive impairing effects of this compound primarily result from its action as a competitive antagonist at muscarinic acetylcholine receptors in the central nervous system. While biperiden exhibits binding affinity for all muscarinic receptor subtypes, it demonstrates relative selectivity for the M1 receptor subtype compared to non-selective antagonists like scopolamine. This pharmacological profile is significant because M1 receptors are predominantly postsynaptic and highly expressed in brain regions critical for cognitive processes, including the prefrontal cortex, hippocampus, and other limbic structures. The M1 receptor selectivity underlies biperiden's ability to induce more specific cognitive deficits with fewer peripheral side effects compared to non-selective muscarinic antagonists [2] [3].

At the neural circuit level, biperiden-induced M1 receptor blockade disrupts cholinergic neurotransmission in pathways originating from the basal forebrain that project to the hippocampus and cortex. These pathways are known to play crucial roles in attention, learning, and memory processes. The disruption leads to altered neuronal excitability and impaired synaptic plasticity, particularly affecting the cellular mechanisms underlying working memory and short-term memory formation. Research indicates that biperiden specifically impairs delay-dependent memory performance in tasks such as delayed non-matching to position, without affecting zero-second delay performance, suggesting a specific effect on mnemonic processes rather than general task performance [2].

Comparative Mechanisms of Cholinergic Antagonists

The differentiation between biperiden and scopolamine is crucial for understanding their respective applications in modeling cognitive impairment. Scopolamine, as a non-selective muscarinic antagonist, blocks all muscarinic receptor subtypes (M1-M5), resulting in widespread behavioral disruption that includes not only cognitive deficits but also significant effects on sensory processing, motor function, motivation, and attention. This broad spectrum of action complicates the interpretation of scopolamine's specific effects on memory processes. In contrast, biperiden's relative M1 selectivity produces a more constrained behavioral profile, primarily affecting short-term memory with minimal impact on attention, motivation, or basic sensory-motor functions at appropriate doses [2].

The diagram below illustrates the differential mechanisms and effects of biperiden compared to scopolamine:

Experimental Protocols for Memory Impairment Models

Rodent Delayed Non-Matching to Position (DNMTP) Task